molecular formula C24H31N5OS B12152473 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide

Cat. No.: B12152473
M. Wt: 437.6 g/mol
InChI Key: MVJSEWCZIZXKTC-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and two phenyl groups with tert-butyl and butyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.

    Attachment of Phenyl Groups: The phenyl groups with tert-butyl and butyl substituents are introduced through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with an acetamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, hydrogenated phenyl groups.

    Substitution: Substituted triazole or phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery for diseases where enzyme inhibition is a therapeutic strategy.

    Antimicrobial Activity: Preliminary studies may suggest its potential as an antimicrobial agent against certain bacterial or fungal strains.

Medicine

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the areas of oncology, neurology, and infectious diseases.

Industry

    Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.

    Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The phenyl groups with tert-butyl and butyl substituents may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[4-amino-5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
  • 2-{[4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide lies in its specific substituents, which can significantly influence its chemical and biological properties. The tert-butyl and butyl groups may enhance its stability, lipophilicity, and interaction with molecular targets compared to similar compounds with different alkyl substituents.

Properties

Molecular Formula

C24H31N5OS

Molecular Weight

437.6 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C24H31N5OS/c1-5-6-7-17-8-14-20(15-9-17)26-21(30)16-31-23-28-27-22(29(23)25)18-10-12-19(13-11-18)24(2,3)4/h8-15H,5-7,16,25H2,1-4H3,(H,26,30)

InChI Key

MVJSEWCZIZXKTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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